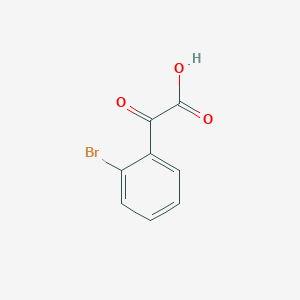

2-(2-溴苯基)-2-氧代乙酸

描述

2-(2-Bromophenyl)-2-oxoacetic acid is a brominated aromatic compound that is structurally related to various haloacetic acids and bromophenyl derivatives. These compounds are of interest due to their potential applications and roles in different chemical contexts, including water treatment byproducts and pharmaceutical intermediates. The related compounds have been studied for their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of bromophenyl derivatives, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination, which can be achieved with high yields. For instance, the synthesis of a related compound was performed using bromine in acetic acid, resulting in an 84% yield . This suggests that similar synthetic strategies could be applicable for the synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid, with the potential for high efficiency and selectivity.

Molecular Structure Analysis

Molecular structure analysis of bromophenyl derivatives reveals significant insights into their geometry and electronic properties. For example, the methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . Ab initio and DFT calculations have been used to determine molecular energies and atomic charge distributions in related compounds, such as 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, providing a theoretical basis for understanding the molecular structure . These methods could be applied to 2-(2-Bromophenyl)-2-oxoacetic acid to gain a detailed understanding of its structure.

Chemical Reactions Analysis

The reactivity of bromophenyl derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the Br atom is electron-withdrawing, which can affect the compound's reactivity in chemical reactions . The study of haloacetic acids, including bromoacetic acids, in water contaminants also provides insights into their reactivity and stability under various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives and haloacetic acids are crucial for their practical applications. High-performance ion chromatography-tandem mass spectrometry has been used to analyze haloacetic acids in water, demonstrating the importance of sensitive detection methods for these compounds . Additionally, ion chromatography-inductively coupled plasma mass spectrometry has been developed for the determination of bromate and bromoacetic acids in water, highlighting the need for robust analytical techniques to monitor these substances .

科学研究应用

结构表征和生物活性

2-氨基-2-氧代乙酸(与 2-(2-溴苯基)-2-氧代乙酸相关的化合物)作为活性药物成分(特别是作为乳酸脱氢酶 (LDH) 抑制剂)显示出重要意义,表明对鼻咽癌细胞具有潜在的抗癌活性,并且可能在 2 型糖尿病治疗中得到应用。通过 X 射线衍射和其他光谱技术对其进行结构表征对于了解其生物学效应至关重要 (Delgado 等人,2019)。

天然来源的合成

对源自海鞘 Polycarpa aurata 的 2-(4-甲氧基苯基)-2-氧代乙酸甲酯(与 2-(2-溴苯基)-2-氧代乙酸相关)的研究突出了从天然来源合成类似化合物的可能性。这项研究提供了对 α-酮酯更有效合成方法的见解,该方法可用于合成 2-(2-溴苯基)-2-氧代乙酸 (周华凤,2007)。

物种中的代谢

一项专注于 4-溴-2,5-二甲氧基苯乙胺(一种相关化合物)的研究分析了其在包括人类在内的各种物种中的代谢。这项研究可以提供对不同物种中 2-(2-溴苯基)-2-氧代乙酸代谢的比较见解,这对于了解其药代动力学非常重要 (Carmo 等人,2005)。

新型化合物的开发

使用结构上类似于 2-(2-溴苯基)-2-氧代乙酸的 4-(4-溴苯基)-4-氧代丁-2-烯酸合成新型杂环化合物,证明了此类化合物作为具有预期抗菌活性的新药开发起始材料的潜力 (El-Hashash 等人,2015)。

反应性和酸度分析

对卤代苯乙酸(包括 2-(2-溴苯基)乙酸)的反应性和酸度进行比较研究,阐明了这些分子的电子性质。了解这些性质对于预测 2-(2-溴苯基)-2-氧代乙酸在各种化学和药物环境中的反应性和潜在应用至关重要 (Srivastava 等人,2015)。

药物应用中的对映选择性

Lip2p 脂肪酶的一个变体用于分离 2-溴苯乙酸酯,这表明对映选择性在相关化合物(如 2-(2-溴苯基)-2-氧代乙酸)的药物使用中非常重要。提高对映选择性可以提高药物化合物的功效和特异性 (Cancino 等人,2008)。

安全和危害

未来方向

Given the growing interest in boronic acids in medicinal chemistry, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids, including 2-(2-Bromophenyl)-2-oxoacetic acid, will be extended in order to obtain new promising drugs . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities .

属性

IUPAC Name |

2-(2-bromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGITRTXBFIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401130 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-2-oxoacetic acid | |

CAS RN |

26767-16-8 | |

| Record name | 2-(2-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)